![molecular formula C56H78Cl2N2O16 B1243632 (+/-)-Doxacurium chloride](/img/structure/B1243632.png)
(+/-)-Doxacurium chloride
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Overview
Description
(1R,2S,1'R,2'S)-doxacurium chloride is the dichloride salt of (1R,2S,1'R,2'S)-doxacurium. It is a chloride salt, a quaternary ammonium salt and a diester. It is an enantiomer of a (1S,2R,1'S,2'R)-doxacurium chloride.
Scientific Research Applications
Hemodynamic Effects in Cardiac Patients
Doxacurium chloride has been studied for its hemodynamic effects in patients with cardiac disease undergoing surgery. A study by Stoops et al. (1988) found that doxacurium had no clinically significant effect on measured or derived hemodynamic variables at doses up to 3 times its ED95 in patients undergoing cardiac surgery (Stoops et al., 1988). Similarly, Reich et al. (1989) observed that doxacurium chloride did not significantly affect cardiac performance in patients undergoing cardiac surgery, suggesting its safety in this patient population (Reich et al., 1989).
Neuromuscular Effects and Cardiovascular Stability
Basta et al. (1988) reported that doxacurium chloride is a long-acting nondepolarizing relaxant with reversible neuromuscular blocking effects and no cardiovascular effects, making it potentially advantageous for patients undergoing prolonged operations (Basta et al., 1988). This was supported by Murray et al. (1988), who found that doxacurium chloride is effective as a neuromuscular blocking agent with minimal cardiovascular impact during nitrous oxide narcotic anesthesia (Murray et al., 1988).
Pharmacokinetics in Different Age Groups
Dresner et al. (1990) compared the kinetics and dynamics of doxacurium in elderly and young patients during isoflurane anesthesia, suggesting its similar effectiveness across different age groups (Dresner et al., 1990).
Use in Pediatric Anesthesia
Goudsouzian et al. (1989) evaluated the neuromuscular and cardiovascular effects of doxacurium in children anesthetized with halothane, indicating its comparable duration of action to other muscle relaxants and rapid recovery in pediatric patients (Goudsouzian et al., 1989).
Overview of Clinical Pharmacology
Mirakhur (1992) provided an overview of the clinical pharmacology of doxacurium, highlighting its long duration of action and cardiovascular stability, making it suitable for surgeries requiring prolonged muscle relaxation without significant cardiovascular effects (Mirakhur, 1992).
properties
Molecular Formula |
C56H78Cl2N2O16 |
---|---|
Molecular Weight |
1106.1 g/mol |
IUPAC Name |
bis[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40-,57-,58-;;/m1../s1 |
InChI Key |
APADFLLAXHIMFU-QLLVEZNJSA-L |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C(=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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